2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Overview
Description
2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is an organic compound that features both nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties and reactivity of the compound. The presence of trifluoromethyl groups often imparts unique characteristics such as increased lipophilicity and metabolic stability, making such compounds of interest in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene typically involves the nitration of a precursor compound that already contains the trifluoromethyl groups. A common synthetic route might include:
Starting Material: A benzene derivative with trifluoromethyl groups.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, etc.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity due to their electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-(trifluoromethyl)benzene: Lacks the additional trifluoroethyl group.
4-Nitro-1-(2,2,2-trifluoroethyl)benzene: Different positioning of the nitro group.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene imparts unique chemical properties such as increased stability and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)4-5-1-2-6(9(13,14)15)3-7(5)16(17)18/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALVOVXZHZYLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.